molecular formula C20H21Cl3O4 B13877375 Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate

Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate

Cat. No.: B13877375
M. Wt: 431.7 g/mol
InChI Key: MODIPICZDWLLDN-UHFFFAOYSA-N
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Description

Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate is an organic compound with a complex structure, characterized by the presence of multiple chlorine atoms and aromatic rings

Preparation Methods

The synthesis of Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde with ethyl acetoacetate in the presence of a base, followed by esterification to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate can be compared with other similar compounds, such as:

    Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-hydroxypropanoate: This compound has a hydroxyl group instead of an ethoxy group, which may affect its reactivity and biological activity.

    Mthis compound: The presence of a methyl group instead of an ethyl group can influence the compound’s physical properties and solubility.

    Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-methoxypropanoate:

Properties

Molecular Formula

C20H21Cl3O4

Molecular Weight

431.7 g/mol

IUPAC Name

ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate

InChI

InChI=1S/C20H21Cl3O4/c1-3-25-19(11-20(24)26-4-2)15-7-6-14(10-17(15)22)27-12-13-5-8-16(21)18(23)9-13/h5-10,19H,3-4,11-12H2,1-2H3

InChI Key

MODIPICZDWLLDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)OCC)C1=C(C=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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